
2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound characterized by its unique structural features, including a pyrrole ring substituted with amino, chloro, and fluoro groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, where a diketone reacts with an amine under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity.
化学反応の分析
Types of Reactions
2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, or electronic materials.
作用機序
The mechanism of action of 2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The presence of the amino, chloro, and fluoro groups allows for strong binding interactions with these targets, leading to the modulation of their activity. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(3-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(3-chloro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile stands out due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution can significantly influence its chemical reactivity and biological activity, potentially enhancing its efficacy in various applications.
特性
分子式 |
C13H11ClFN3 |
|---|---|
分子量 |
263.70 g/mol |
IUPAC名 |
2-amino-1-(3-chloro-2-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)9(7)6-16)11-5-3-4-10(14)12(11)15/h3-5H,17H2,1-2H3 |
InChIキー |
NOVAFEABYSXCMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1C#N)N)C2=C(C(=CC=C2)Cl)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12872243.png)
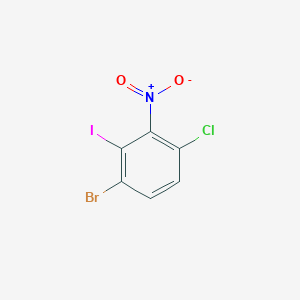

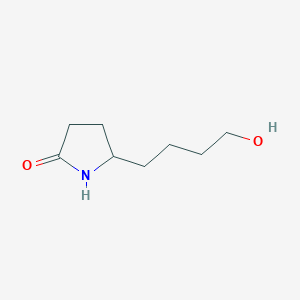
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
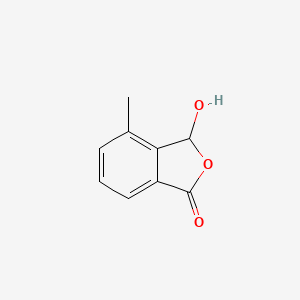
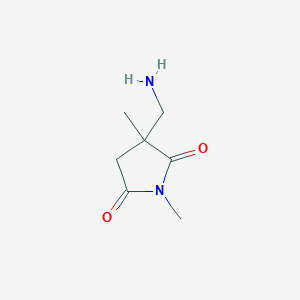
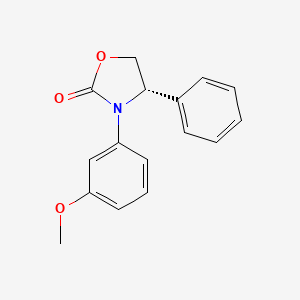

![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)
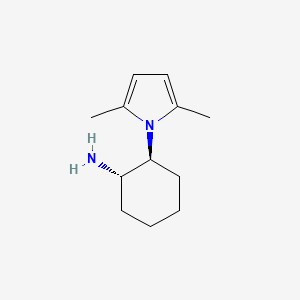
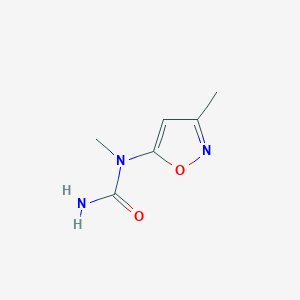
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
